



Mezigdomide in Clinical Trials: A Detailed Overview of Dosing and Administration

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For Researchers, Scientists, and Drug Development Professionals

Mezigdomide (CC-92480) is a novel and potent oral cereblon E3 ligase modulator (CELMoD) agent currently under extensive investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2] Its mechanism of action involves the targeted degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to potent tumoricidal and immune-stimulatory effects.[1] This document provides a comprehensive summary of the dosing and administration schedules of **Mezigdomide** as reported in various clinical trials, presented through structured tables, detailed experimental protocols, and explanatory diagrams.

Dosing and Administration Schedules

Mezigdomide has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The dosing schedules have varied across these studies, particularly in the initial dose-escalation phases. However, a recommended Phase 2 dose (RP2D) has been established in several key trials.

Mezigdomide as a Single Agent and in Combination with Dexamethasone

The foundational CC-92480-MM-001 Phase 1/2 study explored various dosing cohorts for **Mezigdomide** in combination with dexamethasone.[3] This trial was crucial in identifying the optimal dose and schedule for further investigation.



Table 1: Dose Escalation and Recommended Phase 2 Dose of **Mezigdomide** with Dexamethasone

Clinical Trial	Phase	Mezigdo mide Dose	Dosing Schedule	Combinat ion Agent(s)	Patient Populatio n	Referenc e(s)
CC-92480- MM-001	1 (Dose Escalation)	0.1–2.0 mg once daily or 0.2–0.8 mg twice daily	Dosing for 3, 7, or 10 of every 14 days, or for 21 of every 28 days	Dexametha sone	Relapsed/ Refractory Multiple Myeloma (RRMM)	[3]
CC-92480- MM-001	2 (Dose Expansion)	1.0 mg once daily	21 days on, 7 days off (28-day cycle)	Dexametha sone (40 mg weekly; 20 mg for patients ≥75 years)	RRMM, including triple-class- refractory patients	[4][5][6]

Mezigdomide in Combination with Other Anti-Myeloma Agents

Building on the promising results of **Mezigdomide** with dexamethasone, subsequent trials have investigated its efficacy and safety in combination with proteasome inhibitors and other novel agents.

Table 2: Dosing of Mezigdomide in Combination Therapies



Clinical Trial	Mezigdomid e Dose	Mezigdomid e Schedule	Combinatio n Agents and Dosing	Patient Population	Reference(s
NCT0605051 2	Starting dose: 0.6 mg, with dose levels up to 1.0 mg	Days 1-21 of a 28-day cycle	Ixazomib: 3.0 mg or 4.0 mg weekly on days 1, 8, 15Dexameth asone: 40 mg weekly (20 mg if >75 years)	Relapsed/Ref ractory Multiple Myeloma (RRMM)	[7]
CC-92480- MM-002	1.0 mg	Not specified	Bortezomib: (Mezi- Vd)Carfilzomi b: (Mezi- Kd)Dexameth asone	RRMM	[8]



CA057-003	0.3, 0.6, or 1.0 mg daily	Days 1-21 of a 28-day cycle	Dexamethaso ne: 40 mg weekly (20 mg if ≥75 years)Tazem etostat: 800 mg twice daily on days 1-28BMS- 986158: 2 or 3 mg daily, 5 days on, 2 days off for days 1- 14Trametinib: 1.5 or 2 mg daily on days 1-21	RRMM	[9][10]
MagnetisMM- 3 (Part C)	Not specified	Days 1-21 of a 28-day cycle	Elranatamab	RRMM	[11]

Experimental Protocols

The administration of **Mezigdomide** in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity. Below is a generalized protocol based on the methodologies described in the cited clinical trials.

Protocol: Administration of Mezigdomide and Dexamethasone in a Phase 2 Clinical Trial

- 1. Patient Eligibility:
- Confirmed diagnosis of multiple myeloma.

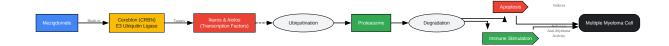


- Relapsed or refractory disease following a specified number of prior therapies, often including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[7]
 [12]
- Adequate organ function as defined by laboratory parameters.
- 2. Treatment Cycle:
- A standard treatment cycle is 28 days.[5]
- 3. Dosing and Administration:
- **Mezigdomide**: 1.0 mg is administered orally once daily.[5] The capsules are to be taken with or without food.[11] Administration occurs on days 1 through 21 of each 28-day cycle.[5]
- Dexamethasone: 40 mg is administered orally once weekly. For patients aged 75 years or older, the dose is reduced to 20 mg weekly.[6]
- 4. Monitoring and Assessments:
- Safety Monitoring: Patients are monitored for adverse events, with a particular focus on myelosuppression (neutropenia, anemia, thrombocytopenia) and infections.[13] Dose-limiting toxicities are assessed, especially during the initial cycles.[7]
- Efficacy Assessment: Disease response is evaluated based on International Myeloma
 Working Group (IMWG) criteria.[11] Assessments are performed at baseline and at regular intervals throughout the trial.
- 5. Dose Modifications:
- Dose reductions or interruptions of Mezigdomide and/or dexamethasone may be implemented to manage treatment-emergent adverse events.[2]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in **Mezigdomide**'s mechanism and its application in clinical trials, the following diagrams are provided.

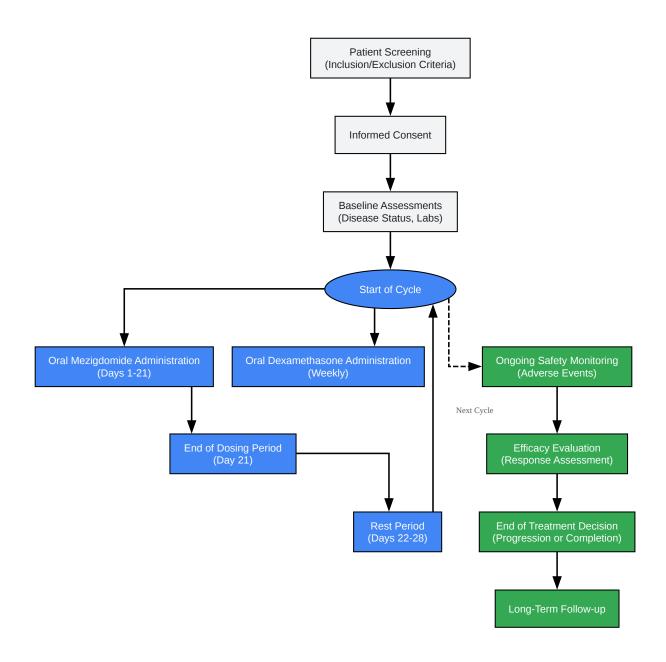




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Caption: Mezigdomide's mechanism of action.





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Caption: Generalized clinical trial workflow for Mezigdomide.



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